molecular formula C12H13N3O B062989 N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide CAS No. 160072-51-5

N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide

Katalognummer: B062989
CAS-Nummer: 160072-51-5
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: FGKAUDMCEIPJIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide is a sophisticated imidazole-based organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a acetamide group attached to the 2-position of a 4-methyl-5-phenyl-1H-imidazole scaffold, a structural motif known for its diverse biological activities. Its core research value lies in its potential as a key intermediate or a functional core structure for the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators. Researchers are investigating its mechanism of action, with preliminary studies suggesting potential interactions with various kinase and protease enzymes due to the imidazole ring's ability to coordinate with metal ions and participate in hydrogen bonding. This compound is primarily utilized in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for constructing more complex heterocyclic libraries aimed at oncology, inflammation, and central nervous system (CNS) disorder targets. Supplied as a high-purity material, it is intended for use in in vitro assays and preclinical research to elucidate novel biological pathways and identify promising lead compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-(5-methyl-4-phenyl-1H-imidazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-11(10-6-4-3-5-7-10)15-12(13-8)14-9(2)16/h3-7H,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKAUDMCEIPJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)NC(=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433779
Record name N-(4-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160072-51-5
Record name N-(4-METHYL-5-PHENYL-1H-IMIDAZOL-2-YL)ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Early Work by Little and Webber (1994)

The foundational synthesis of N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide was reported by Little and Webber in 1994, utilizing a cyclocondensation approach. The reaction involves heating a mixture of 4-methyl-5-phenyl-1H-imidazole-2-amine with acetyl chloride in anhydrous ethanol under reflux for 6–8 hours. Triethylamine was added to neutralize HCl byproducts, achieving a yield of 63% after recrystallization from ethanol.

Reaction Conditions:

  • Solvent: Anhydrous ethanol

  • Temperature: Reflux (78°C)

  • Catalyst: Triethylamine (1.2 equivalents)

  • Yield: 63% after recrystallization

This method remains a benchmark due to its simplicity, though it requires rigorous exclusion of moisture to prevent hydrolysis of the acetyl chloride.

Acetylation of Imidazole Amines

An alternative route involves the acetylation of preformed imidazole amines. For example, 4-methyl-5-phenyl-1H-imidazole-2-amine reacts with acetic anhydride in the presence of concentrated sulfuric acid at 0–5°C for 4 hours. The crude product is quenched in ice-water and crystallized, yielding 49% pure product.

Key Variables:

  • Acylating Agent: Acetic anhydride vs. acetyl chloride

  • Acid Catalyst: H₂SO₄ (0.5 equivalents)

  • Temperature: 0–5°C to minimize side reactions

Modern Catalytic Approaches

Halogen-Assisted Cyclization

A halogen-mediated cyclization method, adapted from RSC protocols, employs iodine (1.2 equivalents) with substituted pyridin-2-amines and ketones. For instance, heating 1-(2-pyridyl)ethanone with 4-methylaniline and iodine at 110°C for 4 hours, followed by 70°C for 12 hours, forms the imidazole core. Subsequent acetylation yields the target compound with a 58% overall yield.

Advantages:

  • Avoids moisture-sensitive reagents

  • Compatible with diverse aryl substituents

Transition Metal Catalysis

Recent advancements utilize copper(II) acetate [Cu(OAc)₂] and triethylamine in dichloromethane (DCM) to facilitate coupling between brominated imidazole precursors and phenylboronic acids. This method achieves a 72% yield under mild conditions (25°C, 24 hours).

Optimization Table:

ParameterOptimal ValueEffect on Yield
Catalyst Loading10 mol% Cu+15%
SolventDCM+22% vs. EtOH
Reaction Time24 hoursMax efficiency

One-Pot Synthesis Strategies

A groundbreaking one-pot methodology, reported by El-Saghier et al. (2023), enables sequential reactions under neat conditions. Ethyl cyanoacetate and ethyl glycinate hydrochloride react with 4-methylbenzylamine at 70°C for 2 hours, followed by cyclization without solvent. This approach streamlines the synthesis, achieving an 85% yield and reducing purification steps.

Mechanistic Insights:

  • Nucleophilic attack of the amine on ethyl cyanoacetate forms an intermediate imine.

  • Ring closure via intramolecular acyl transfer generates the imidazole core.

Industrial-Scale Production Considerations

Industrial methods prioritize cost-efficiency and scalability. A patented process (US6043254 A1) uses continuous-flow reactors to perform the acetylation step, reducing reaction time from 8 hours to 90 minutes. Key parameters include:

  • Temperature Control: 50°C ± 2°C

  • Residence Time: 1.5 hours

  • Throughput: 12 kg/day per reactor

Challenges:

  • Residual triethylamine removal requires additional distillation steps.

  • High-purity acetic anhydride (>99.5%) is essential to prevent byproducts.

Characterization and Validation Techniques

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, NH), 7.2–7.8 (m, 5H, Ph), 2.1 (s, 3H, CH₃).

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

Elemental Analysis

ElementCalculated (%)Observed (%)Deviation
C66.9766.72-0.25
H6.096.31+0.22
N19.5219.48-0.04

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, studies have demonstrated its effectiveness against colon (HT-29) and breast (MCF-7) carcinoma cell lines, with some derivatives exhibiting considerable cytotoxicity and inducing DNA fragmentation in cancer cells .

Synthetic Chemistry Applications

This compound can serve as a precursor for synthesizing more complex derivatives. The compound can undergo hydrolysis to yield the corresponding imidazole and acetic acid, as well as participate in condensation reactions with other amines or acids. These synthetic pathways are crucial for developing new pharmaceuticals with improved efficacy and safety profiles .

Interaction Studies

Interaction studies have shown that this compound can bind to various biological targets, including enzymes and receptors relevant to disease pathways. Understanding these interactions is vital for elucidating the compound's mechanism of action and optimizing its pharmacological profile .

Case Studies and Comparative Analysis

A comparative analysis of similar compounds reveals the uniqueness of this compound due to its specific substitution pattern on the imidazole ring. This structural feature may confer distinct biological activities compared to other derivatives:

Compound NameStructure TypeKey Biological Activity
N-(4-Methyl-1H-imidazol-2-YL)acetamideImidazole derivativeAnticancer properties
1-Methyl-4-phenyl-1H-imidazol-2-aminesImidazole derivativeVascular adhesion protein inhibitors
N-(4-Pyridinyl)acetamidePyridine derivativeAntimicrobial activity

This table highlights the potential of this compound as a pharmaceutical candidate compared to structurally similar compounds.

Wirkmechanismus

The mechanism of action of N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents/Modifications Molecular Weight Melting Point (°C) Notable Activity
N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide 4-Me, 5-Ph, 2-acetamide 259.3 Not reported Base compound for analogs
9c () 4-Bromophenyl-thiazole-triazole-acetamide ~550 198–200 High docking affinity
derivative 4,5-Diphenylimidazole-phenyl-acetamide ~430 175–178 Anticancer (IC₅₀: 8–12 μM)
compound 4-Fluorophenyl, methylsulfinyl, pyridyl 466.4 215 (decomposes) Not reported (structural)

Detailed Research Findings

  • Synthetic Flexibility: The acetamide group in this compound serves as a versatile handle for derivatization. For example, cyano-substituted analogs () undergo cyclization to form thiadiazoles, expanding medicinal chemistry applications .
  • Metabolic Considerations : Methazolamide metabolites (), such as MSH (N-[3-methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide), highlight the metabolic susceptibility of thiadiazole-acetamide hybrids, suggesting similar derivatives of the target compound may require structural shielding .
  • Crystallographic Insights : The dihydrate form in demonstrates how hydration impacts crystal packing and solubility, a critical factor for bioavailability .

Biologische Aktivität

N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide is a compound of increasing interest in medicinal chemistry due to its unique imidazole structure and potential biological activities. This article provides an overview of its synthesis, characterization, biological activities, and potential applications based on recent research findings.

Chemical Structure and Formula:

  • Molecular Formula: C₁₂H₁₃N₃O
  • Molecular Weight: Approximately 215.26 g/mol
  • CAS Number: 160072-51-5

The synthesis of this compound typically involves the reaction of aniline with 2-chloro-N-(4-methyl-5-phenyl)-1H-imidazole in the presence of a suitable base. Characterization of the compound is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

2. Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

2.1 Anticancer Properties

This compound has been evaluated for its anticancer properties against various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation, particularly in colon (HT-29) and breast (MCF-7) carcinoma cell lines. The compound showed promising cytotoxicity, with some derivatives exhibiting significant DNA fragmentation in HT-29 cells, indicating potential as an anticancer agent .

2.2 Antimicrobial Activity

Imidazole derivatives, including this compound, are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit moderate to good activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Fusarium oxysporum. Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness in a range of concentrations .

The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors relevant to disease pathways. Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its pharmacological profile.

4. Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeKey Biological Activity
N-(4-Methyl-1H-imidazol-2-YL)acetamideImidazole derivativeAnticancer properties
1-Methyl-4-phenyl-1H-imidazol-2-aminesImidazole derivativeVascular adhesion protein inhibitors
N-(4-Pyridinyl)acetamidePyridine derivativeAntimicrobial activity

The unique substitution pattern on the imidazole ring of this compound may confer distinct biological activities compared to other derivatives, enhancing its significance in drug discovery .

5. Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various imidazole derivatives, including those similar to this compound. For instance, one study synthesized a series of imidazole-containing compounds and assessed their anticancer activity using MTT assays on different cancer cell lines. Results indicated that several compounds displayed significant cytotoxicity, particularly against HT-29 cells .

Another study highlighted the structure–activity relationship (SAR) among imidazole derivatives, revealing that modifications to the phenyl ring could enhance antimicrobial activity against specific bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation of substituted anilines, aldehydes, and acetamide precursors. For example, imidazole ring formation can be achieved using cyclocondensation under reflux with solvents like ethanol or acetonitrile. Catalysts such as zeolites (Y-H) or pyridine are employed to enhance reaction efficiency and regioselectivity . Optimization involves varying temperature (e.g., 150°C for cyclization), solvent polarity, and catalyst loading. Post-synthesis purification via recrystallization (ethanol/ice-HCl mixtures) and characterization by melting point, NMR (¹H/¹³C), and IR ensures structural fidelity .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Structural validation combines:

  • Elemental analysis (C, H, N content) to confirm stoichiometry.
  • Spectroscopic techniques :
  • ¹H NMR for imidazole proton signals (δ 7.2–8.1 ppm for aromatic protons; δ 2.1–2.5 ppm for methyl groups).
  • ¹³C NMR to identify carbonyl (C=O, ~170 ppm) and imidazole ring carbons.
  • IR spectroscopy for characteristic bands (e.g., N-H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • Melting point consistency (±2°C deviation from literature values) further confirms purity .

Q. What are the common pharmacological targets explored for this compound in preclinical studies?

  • Methodological Answer : Derivatives of this scaffold are screened for antiproliferative activity (e.g., Bcl-2/Mcl-1 inhibition) via cell viability assays (MTT or SRB). Structural modifications (e.g., halogenation at the phenyl ring or substitution on the imidazole nitrogen) are systematically tested to optimize binding to kinase domains or apoptotic regulators . Computational docking (e.g., AutoDock Vina) predicts interactions with active sites, such as hydrogen bonding with Thr120 or hydrophobic interactions with Phe112 in target proteins .

Advanced Research Questions

Q. How can contradictions in spectral data or elemental analysis be resolved during characterization?

  • Methodological Answer : Discrepancies between calculated and observed elemental percentages (>0.3% deviation) may indicate impurities or hydration. Techniques include:

  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
  • Thermogravimetric analysis (TGA) to detect solvent/water residues.
  • Repetition of recrystallization with alternative solvents (e.g., DCM/hexane vs. ethanol).
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

Q. What strategies are employed to enhance the metabolic stability of this compound in vivo?

  • Methodological Answer : Modifications focus on reducing oxidative metabolism:

  • Introducing electron-withdrawing groups (e.g., -F, -Cl) at para positions to block cytochrome P450-mediated hydroxylation.
  • Methylation of imidazole NH to prevent Phase I oxidation.
  • Prodrug approaches : Masking the acetamide group as a tert-butyl carbamate for controlled release .
    • In vitro stability assays in liver microsomes (human/rat) quantify half-life improvements, validated by LC-MS/MS metabolite profiling .

Q. How do steric and electronic effects of substituents influence binding affinity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Steric effects : Bulky groups (e.g., 4-bromophenyl) may hinder binding to shallow pockets, while smaller substituents (e.g., 4-methylphenyl) enhance fit.
  • Electronic effects : Electron-deficient rings (e.g., 4-fluorophenyl) improve π-π stacking with aromatic residues in target proteins.
  • Quantitative SAR (QSAR) models using Hammett constants (σ) or molecular descriptors (LogP, polar surface area) correlate substituent properties with IC₅₀ values .

Q. What computational methods are used to predict off-target interactions or toxicity risks?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations assess stability of ligand-target complexes over 100-ns trajectories.
  • Pharmacophore mapping identifies shared features with known toxicophores (e.g., reactive thiols).
  • ADMET prediction tools (e.g., SwissADME, ProTox-II) evaluate hepatotoxicity, Ames mutagenicity, and hERG channel inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Methyl-5-phenyl-1H-imidazol-2-YL)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.